
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine, also known as MTIM, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
作用機序
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine acts as a bidentate ligand, forming coordination complexes with metal ions through the nitrogen and oxygen atoms in its structure. The resulting complexes have been shown to exhibit catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. The exact mechanism of action of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes is still under investigation.
Biochemical and Physiological Effects:
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent. 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
実験室実験の利点と制限
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. It also forms stable complexes with metal ions, which can be used as catalysts in various reactions. However, one limitation of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is the development of new catalysts based on 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes. These catalysts could be used in various reactions, including the synthesis of pharmaceuticals and fine chemicals. Additionally, further studies are needed to investigate the properties and applications of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine and its complexes in different fields, such as materials science and environmental chemistry.
In conclusion, 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is a chemical compound that has potential applications in various fields, including catalysis and anti-cancer research. Its synthesis method has been optimized to yield high purity and yield, making it suitable for various applications. Further research is needed to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
合成法
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can be synthesized through a multistep process that involves the reaction of 2,3-dihydroindole with methylamine and formaldehyde. The resulting intermediate is then subjected to a series of reactions that lead to the formation of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. The synthesis of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been optimized to yield high purity and yield, making it suitable for various applications.
科学的研究の応用
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of interest is its use as a ligand for metal ions in catalysis. 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been shown to form complexes with a range of metal ions, including copper, nickel, and cobalt, which can be used as catalysts in various reactions.
特性
IUPAC Name |
4-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-3-2-4-8-5-11-6-9(7,8)10/h2-4,8,11H,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWNIVDKBHCOOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2C1(CNC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
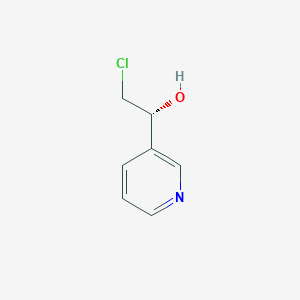
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

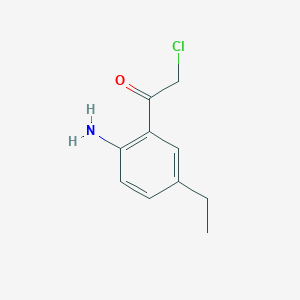
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
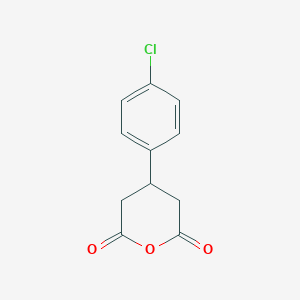
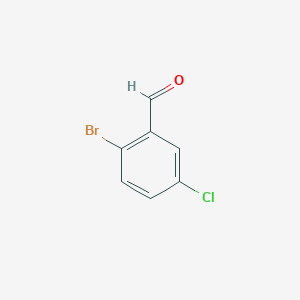
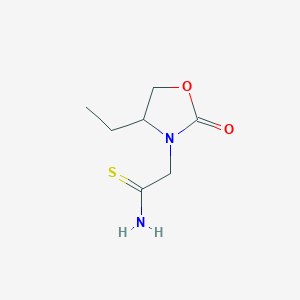
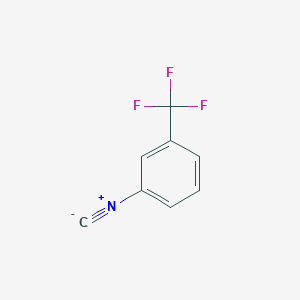
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
